molecular formula C13H15NO4S B15185075 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone CAS No. 136125-52-5

1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone

Cat. No.: B15185075
CAS No.: 136125-52-5
M. Wt: 281.33 g/mol
InChI Key: JNTCBQIXPJVKOA-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is an organic compound that features a phenylsulfonyl group attached to a pyrrolidinone ring, with a propenyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base, followed by the introduction of the propenyloxy group through an alkylation reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrolidinone derivative.

    Substitution: The propenyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced pyrrolidinone derivatives, and various substituted pyrrolidinone compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The propenyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)-2-pyrrolidinone: Lacks the propenyloxy group, making it less versatile in chemical reactions.

    5-(2-Propenyloxy)-2-pyrrolidinone: Lacks the phenylsulfonyl group, reducing its potential biological activity.

    1-(Phenylsulfonyl)-5-methoxy-2-pyrrolidinone: Contains a methoxy group instead of a propenyloxy group, which may alter its reactivity and biological properties.

Uniqueness

1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is unique due to the presence of both the phenylsulfonyl and propenyloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

136125-52-5

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-prop-2-enoxypyrrolidin-2-one

InChI

InChI=1S/C13H15NO4S/c1-2-10-18-13-9-8-12(15)14(13)19(16,17)11-6-4-3-5-7-11/h2-7,13H,1,8-10H2

InChI Key

JNTCBQIXPJVKOA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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